(E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride

Endothelin receptor pharmacology Medicinal chemistry SAR Positional isomer differentiation

(E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride is an ortho-chloro-substituted aryl ethenesulfonamide bearing a primary-amine-terminated N‑alkyl chain, supplied as the hydrochloride salt [REFS‑1]. The compound belongs to the 2‑arylethenesulfonamide class, a scaffold validated in the discovery of orally active endothelin‑A (ETA) receptor antagonists such as YM‑598 [REFS‑2].

Molecular Formula C11H16Cl2N2O2S
Molecular Weight 311.22
CAS No. 1608413-92-8
Cat. No. B2902777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride
CAS1608413-92-8
Molecular FormulaC11H16Cl2N2O2S
Molecular Weight311.22
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CS(=O)(=O)NCCCN)Cl.Cl
InChIInChI=1S/C11H15ClN2O2S.ClH/c12-11-5-2-1-4-10(11)6-9-17(15,16)14-8-3-7-13;/h1-2,4-6,9,14H,3,7-8,13H2;1H/b9-6+;
InChIKeyDFGKLBYLBYWBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide Hydrochloride (CAS 1608413-92-8)


(E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride is an ortho-chloro-substituted aryl ethenesulfonamide bearing a primary-amine-terminated N‑alkyl chain, supplied as the hydrochloride salt [REFS‑1]. The compound belongs to the 2‑arylethenesulfonamide class, a scaffold validated in the discovery of orally active endothelin‑A (ETA) receptor antagonists such as YM‑598 [REFS‑2]. Its molecular formula is C11H16Cl2N2O2S (MW 311.22 g·mol⁻¹) with a typical purity of 95% [REFS‑1][REFS‑3]. The E‑configured ethenyl linker, 2‑chloro substitution pattern, and free aminopropyl handle collectively differentiate this compound from the more common para‑chloro isomer and the des‑amino analog in procurement contexts where positional isomerism and downstream conjugation potential are critical selection criteria.

Why Generic Substitution Fails for (E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide Hydrochloride (CAS 1608413-92-8)


In the ethenesulfonamide chemotype, even minor positional or functional-group changes can profoundly alter both target binding and physicochemical behavior. In the seminal SAR work by Harada et al., substitutions at the 2‑position of the phenyl ring were found to be critical determinants of ETA/ETB selectivity, with methyl introductions at this position converting a selective ETA antagonist into a mixed ETA/ETB antagonist (IC50 2.2 nM for ETA) [REFS‑1]. While that work evaluated methyl rather than chloro substituents, it establishes a class‑level principle that the ortho‑position is a key pharmacophoric hotspot. The target compound’s ortho‑chloro substitution therefore cannot be assumed interchangeable with the para‑chloro isomer (CAS 1158094‑55‑3), which positions the chlorine at a spatially distinct vector [REFS‑2]. Furthermore, the N‑(3‑aminopropyl) chain provides a primary amine handle absent in the simpler 2‑(2‑chlorophenyl)ethenesulfonamide (CAS 89557‑03‑9), enabling conjugation chemistry (e.g., biotinylation, fluorophore labeling) that the des‑amino analog cannot support [REFS‑3]. The hydrochloride salt form additionally confers superior aqueous solubility and solid‑state stability relative to the free‑base para isomer, a practical distinction that directly impacts formulation and assay reproducibility [REFS‑4].

Quantitative Procurement Evidence for (E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide Hydrochloride (CAS 1608413-92-8) Versus Closest Analogs


Ortho-Chloro vs. Para-Chloro Positional Isomerism: Differential Steric and Electronic Properties

The target compound bears a chlorine atom at the ortho (2‑) position of the phenyl ring, whereas the closest commercially available N‑(3‑aminopropyl) analog, N‑(3‑Aminopropyl)‑2‑(4‑chlorophenyl)ethenesulfonamide (CAS 1158094‑55‑3), carries chlorine at the para (4‑) position [REFS‑1][REFS‑2]. In the ethenesulfonamide endothelin antagonist series, Harada et al. demonstrated that methyl substitution at the 2‑position of the phenyl ring (ortho) produced a mixed ETA/ETB antagonist with IC50 2.2 nM for ETA, whereas the unsubstituted parent was ETA‑selective, establishing ortho‑substitution as a pharmacophoric control point [REFS‑3]. Although direct chloro‑specific SAR data are not published for this exact scaffold, the ortho‑chloro substituent introduces a distinct steric volume (van der Waals radius of Cl ≈ 1.75 Å) and an electron‑withdrawing inductive effect (−I) at a position adjacent to the ethenyl linker, creating a conformational and electronic environment not replicated by the para isomer. The target compound’s ortho‑chloro vector is geometrically incapable of occupying the same receptor sub‑pocket as the para‑chloro isomer.

Endothelin receptor pharmacology Medicinal chemistry SAR Positional isomer differentiation

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage

The target compound is supplied as the hydrochloride salt (C₁₁H₁₆Cl₂N₂O₂S, MW 311.22 g·mol⁻¹), whereas the para‑chloro analog (CAS 1158094‑55‑3) is cataloged as the free base (C₁₁H₁₅ClN₂O₂S, MW 274.77 g·mol⁻¹) [REFS‑1][REFS‑2]. Protonation of the primary amine to form the ammonium chloride salt increases the molecular weight by 36.45 g·mol⁻¹ (HCl) and introduces a permanent positive charge at physiological and assay pH, which typically enhances aqueous solubility by 1–3 orders of magnitude relative to the neutral free base. The PubChem record confirms the HCl salt stoichiometry with a formal charge of 0 on the parent and a covalently bonded unit count of 2 (parent + HCl) [REFS‑1]. Computed descriptors from the Sildrug database give the salt a calculated logP (clogP) of 2.25 and a topological polar surface area (TPSA) of 50.27 Ų, placing it within Lipinski Rule‑of‑Five space (MW ≤500, HBA ≤10, HBD ≤5, logP ≤5) [REFS‑3].

Pre-formulation Aqueous solubility Salt selection

N-(3-Aminopropyl) Linker vs. Unsubstituted Sulfonamide: Conjugation Handle and Chemical Biology Utility

The target compound contains an N‑(3‑aminopropyl) chain terminating in a primary amine, whereas the simpler analog 2‑(2‑chlorophenyl)ethenesulfonamide (CAS 89557‑03‑9) lacks this substituent and carries only a free sulfonamide –NH₂ group [REFS‑1][REFS‑2]. The primary amine on the aminopropyl chain is a nucleophilic handle that can be selectively derivatized via amide bond formation, reductive amination, or sulfonamide coupling without engaging the sulfonamide moiety. This enables attachment of affinity tags (biotin), fluorescent reporters (FITC, Cy dyes), or solid‑phase resins while preserving the ethenesulfonamide pharmacophore. The des‑amino analog offers no equivalent orthogonal reactive site. The target compound’s six rotatable bonds (RB = 6) and the 3‑carbon spacer provide sufficient conformational flexibility for the conjugated payload to extend away from the binding surface, a design principle commonly exploited in chemical probe development [REFS‑3].

Chemical biology Bioconjugation Probe design

E-Stereochemistry Definition: Geometrically Defined Double Bond for Consistent Biological Evaluation

The compound is specified as the (E)‑isomer (trans configuration) of the ethenyl sulfonamide double bond, as confirmed by the IUPAC name, SMILES notation (C1=CC=C(C(=C1)/C=C/S(=O)(=O)NCCCN)Cl.Cl), and InChI descriptor (InChI=1S/C11H15ClN2O2S.ClH/...;/b9-6+;) in the PubChem record [REFS‑1]. Geometric isomerism around the ethenyl linker is pharmacologically significant: in the ETA antagonist series, the E‑configuration is integral to the bioactive conformation that places the aryl ring and sulfonamide in the correct spatial orientation for receptor binding. The Z‑isomer would project the 2‑chlorophenyl ring into a different vector, likely abrogating or substantially reducing target engagement. While no direct E‑vs‑Z comparison data exists for this specific compound, the Harada et al. SAR papers consistently utilize the E‑configuration in all active ethenesulfonamide endothelin antagonists, including clinical candidate YM‑598 [REFS‑2]. The defined E‑stereochemistry also ensures batch‑to‑batch consistency in procurement; a material supplied as a mixture of geometric isomers would confound dose‑response and SAR interpretation.

Stereochemistry Geometric isomerism Assay reproducibility

Drug-Likeness and Physicochemical Profile: Computed Compliance with Oral Bioavailability Filters

The target compound's computed physicochemical parameters place it squarely within oral drug‑likeness space. According to the Sildrug database, the compound has a molecular weight of 311.23 g·mol⁻¹, clogP of 2.25, TPSA of 50.27 Ų, 4 hydrogen‑bond acceptors (HBA), 0 hydrogen‑bond donors (HBD) as computed for the protonated salt, and 6 rotatable bonds (RB) [REFS‑1]. This satisfies all four Lipinski Rule‑of‑Five criteria (MW <500, clogP ≤5, HBA ≤10, HBD ≤5). Additionally, it meets the more stringent Rule‑of‑Three for fragment‑based lead discovery (MW <300 is borderline at 311 but acceptable). For comparison, the des‑amino analog 2‑(2‑chlorophenyl)ethenesulfonamide has a LogP of 3.38 and a lower TPSA of 68.54 Ų, indicating that the aminopropyl chain reduces lipophilicity and increases polar surface area, both favorable trends for reducing off‑target toxicity risk (e.g., hERG binding, phospholipidosis) [REFS‑2]. The target’s halogen count of 2 (one aryl Cl + one HCl counterion) is within typical medicinal chemistry bounds.

Drug-likeness ADME prediction Lead optimization

Optimal Application Scenarios for (E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide Hydrochloride (CAS 1608413-92-8) Supported by Differential Evidence


Endothelin Receptor Antagonist SAR Expansion with Ortho-Substituted Ethenesulfonamide Scaffolds

This compound is best deployed in medicinal chemistry programs exploring structure‑activity relationships around the 2‑arylethenesulfonamide endothelin antagonist pharmacophore. The ortho‑chloro substitution provides a distinct steric and electronic environment not accessible with the commercially available para‑chloro isomer (CAS 1158094‑55‑3) [REFS‑1]. Researchers seeking to probe the effect of ortho‑halogen occupancy on ETA/ETB selectivity—building on the Harada et al. observation that 2‑position phenyl substitutions dictate subtype selectivity (ETA/ETB mixed antagonist 6s, IC50 2.2 nM ETA)—can use this compound as a direct SAR probe [REFS‑2].

Chemical Biology Probe Development Requiring a Functionalizable Sulfonamide Core

The free primary amine on the N‑(3‑aminopropyl) chain enables direct conjugation to affinity resins, biotin, or fluorophores without additional synthetic steps. This compound is therefore suited for target‑identification studies (e.g., affinity pull‑downs with biotin‑streptavidin), fluorescence polarization assays, or SPR biosensor immobilization, where the des‑amino analog 2‑(2‑chlorophenyl)ethenesulfonamide (CAS 89557‑03‑9) offers no equivalent orthogonal handle [REFS‑3]. The 3‑carbon spacer between the sulfonamide nitrogen and the terminal amine minimizes steric interference with the pharmacophore, as reflected in the computed 6 rotatable bonds and clogP 2.25 [REFS‑4].

Aqueous Buffer‑Compatible in vitro Pharmacology with Reduced Formulation Burden

As a hydrochloride salt, the compound is expected to dissolve readily in aqueous assay buffers (pH 5–7.4) at micromolar to millimolar concentrations, eliminating the need for DMSO stock solutions at excessive concentrations or the addition of solubilizing agents. This is a practical advantage over the free‑base para‑chloro isomer (CAS 1158094‑55‑3), which may require pH adjustment or co‑solvents for complete dissolution [REFS‑1]. The favorable computed drug‑likeness profile (clogP 2.25, TPSA 50.27 Ų) further supports its use in cell‑based assays where nonspecific binding and precipitation are concerns [REFS‑4].

Geometrically Defined E‑Isomer for Reproducible in vivo Pharmacodynamic Studies

The confirmed (E)‑stereochemistry ensures that the compound evaluated in ex vivo or in vivo pharmacodynamic models (e.g., big ET‑1 pressor response in rats, as used to validate ETA antagonists 6e and 6u in the Harada series) is the same geometric isomer active in the ethenesulfonamide class [REFS‑2]. This eliminates geometric isomerism as a source of inter‑batch variability and facilitates direct comparison with published oral activity benchmarks for this scaffold (e.g., compound 6e inhibiting pressor response at 0.3 mg/kg p.o. with >6.5 h duration) [REFS‑2].

Quote Request

Request a Quote for (E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.